4-Chloro-6-ethyl-5-fluoro-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-ethyl-5-fluoro-2-methylpyrimidine is a pyrimidine derivative with the molecular formula C7H8ClFN2 and a molecular weight of 174.6 g/mol . This compound is known for its unique chemical structure, which includes a chloro, ethyl, fluoro, and methyl group attached to a pyrimidine ring. It is used as a building block in the synthesis of various bioactive compounds, including antifungal agents .
Preparation Methods
The synthesis of 4-Chloro-6-ethyl-5-fluoro-2-methylpyrimidine typically involves the reaction of 4-ethyl-5-fluoro-6-hydroxypyrimidine with chlorinating agents . The reaction conditions often include the use of solvents such as chloroform or ethyl acetate and may require an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Chloro-6-ethyl-5-fluoro-2-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydroxyl derivatives.
Common reagents used in these reactions include chlorinating agents, nucleophiles like amines and thiols, and solvents such as chloroform and ethyl acetate . Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted pyrimidine derivatives .
Scientific Research Applications
4-Chloro-6-ethyl-5-fluoro-2-methylpyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-6-ethyl-5-fluoro-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors . The chloro, ethyl, fluoro, and methyl groups on the pyrimidine ring contribute to its binding affinity and specificity for these targets . The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
4-Chloro-6-ethyl-5-fluoro-2-methylpyrimidine can be compared with other similar compounds, such as:
4-Chloro-6-ethyl-5-fluoropyrimidine: This compound lacks the methyl group present in this compound, which may affect its chemical reactivity and biological activity.
4-Chloro-2-ethyl-5-fluoro-6-methylpyrimidine: This compound has a different substitution pattern on the pyrimidine ring, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C7H8ClFN2 |
---|---|
Molecular Weight |
174.60 g/mol |
IUPAC Name |
4-chloro-6-ethyl-5-fluoro-2-methylpyrimidine |
InChI |
InChI=1S/C7H8ClFN2/c1-3-5-6(9)7(8)11-4(2)10-5/h3H2,1-2H3 |
InChI Key |
OPAHCJUCTQQWEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC(=N1)C)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.